molecular formula C14H15N3O2 B2530104 2-methyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide CAS No. 1021206-20-1

2-methyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide

Cat. No. B2530104
CAS RN: 1021206-20-1
M. Wt: 257.293
InChI Key: RHHVAMPGOOGEIB-UHFFFAOYSA-N
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Description

2-methyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as MPEB and is a positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5).

Scientific Research Applications

1. Synthesis and Antiproliferative Activity

  • A study by Ilić et al. (2011) in "Arkivoc" discusses the synthesis of [1,2,4]triazolo[4,3-b]pyridazin-6-yloxy derivatives, related to the target compound. These derivatives demonstrated inhibition of endothelial and tumor cell proliferation, suggesting potential applications in cancer research (Ilić et al., 2011).

2. Antimicrobial Evaluation

  • A 2006 study by Bhuiyan et al. in "Acta pharmaceutica" explored the antimicrobial activity of new thienopyrimidine derivatives. This research is relevant due to the structural similarities with the target compound, indicating possible applications in developing new antimicrobial agents (Bhuiyan et al., 2006).

3. Cardiac Electrophysiological Activity

  • Morgan et al. (1990), in their work published in the "Journal of medicinal chemistry," synthesized N-substituted imidazolylbenzamides that exhibited significant cardiac electrophysiological activity. This suggests potential applications in developing treatments for cardiac arrhythmias (Morgan et al., 1990).

4. Microwave-Assisted Condensation Reactions

  • Research by Al‐Zaydi and Borik (2007) in "Molecules" included the synthesis of pyridazinone derivatives using microwave-assisted condensation. This highlights a methodological advancement in synthesizing compounds structurally related to the target compound (Al‐Zaydi & Borik, 2007).

5. Structural Investigation of Derivatives

  • Grdadolnik et al. (1997) in "J. Chem. Inf. Comput. Sci." conducted a structural investigation of compounds similar to the target compound, providing insights into their potential biological activities and applications in drug design (Grdadolnik et al., 1997).

6. Antiavian Influenza Virus Activity

  • A 2020 study by Hebishy et al. in "ACS Omega" discusses the synthesis of benzamide-based compounds with significant anti-influenza activities, suggesting the potential use of related compounds in antiviral research (Hebishy et al., 2020).

7. Synthesis and Electrophysiological Activity

  • Research by Iwanami et al. (1981) in "Journal of medicinal chemistry" focused on the synthesis of benzamides for potential neuroleptic activities, indicating the relevance of structurally related compounds in neuropsychiatric disorder treatments (Iwanami et al., 1981).

8. Synthesis and Anticancer Evaluation

  • Ravinaik et al. (2021) in the "Russian Journal of Organic Chemistry" synthesized benzamide derivatives, including those similar to the target compound, and evaluated their anticancer activities, highlighting their potential in cancer treatment (Ravinaik et al., 2021).

properties

IUPAC Name

2-methyl-N-[2-(6-oxopyridazin-1-yl)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2/c1-11-5-2-3-6-12(11)14(19)15-9-10-17-13(18)7-4-8-16-17/h2-8H,9-10H2,1H3,(H,15,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHHVAMPGOOGEIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCCN2C(=O)C=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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